molecular formula C20H20FNO2S B2360759 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide CAS No. 2034242-77-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2360759
CAS No.: 2034242-77-6
M. Wt: 357.44
InChI Key: WOOQTSKKTGESLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[b]thiophene moiety, which is a heterocyclic compound . It also contains a 2-fluorophenyl group and a propanamide group. The presence of these functional groups could potentially give this compound interesting chemical and physical properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might participate in hydrolysis reactions .

Scientific Research Applications

  • Synthesis and Characterization : A study by Manolov, Ivanov, and Bojilov (2021) described the synthesis of a similar compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. This compound was prepared via a reaction between benzo[d]thiazol-2-amine and flurbiprofen, yielding a high yield. The newly synthesized derivative was thoroughly analyzed and characterized using various spectral data (Manolov, Ivanov, & Bojilov, 2021).

  • Biochemical Evaluation : Röver et al. (1997) conducted a biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds with similar structural features. They explored the synthesis, structure-activity relationship, and biochemical characterization of these compounds as inhibitors of kynurenine 3-hydroxylase. Their research highlighted the potential of these compounds in inhibiting this enzyme, which could have significant implications in various biochemical pathways (Röver et al., 1997).

  • Anticancer Activity : A 2023 study by Haridevamuthu et al. investigated hydroxyl-containing benzo[b]thiophene analogs for their anticancer activity against laryngeal cancer cells. They found that these compounds, including BP and EP, showed selective antiproliferative activity and induced apoptosis in cancer cells. This research suggests the potential therapeutic application of such compounds in cancer treatment (Haridevamuthu et al., 2023).

  • Luminescent Properties : Fengxian Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1). Their study highlighted how these compounds exhibit different emission regions, making them suitable for applications in white-light emitting devices (Lu et al., 2017).

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications. For example, benzo[b]thiophene derivatives have been studied for their potential use in polymer solar cells .

Mechanism of Action

Target of Action

The primary target of N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-3-(2-Fluorophenyl)Propanamide is the 5-HT1A serotonin receptors . These receptors are a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). They play a significant role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A receptors, by binding to them. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A receptors affects the serotonin system, which is involved in numerous biochemical pathways. These pathways regulate various physiological functions and have been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Result of Action

The compound’s action on the 5-HT1A receptors can lead to various molecular and cellular effects. For instance, it can modulate the release of certain neurotransmitters, influence neuronal firing rates, and affect signal transduction pathways .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2S/c1-20(24,18-12-15-7-3-5-9-17(15)25-18)13-22-19(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,24H,10-11,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQTSKKTGESLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.